molecular formula C12H22Cl2N2O B4168662 2-[2-[(2-Methylphenyl)methylamino]ethylamino]ethanol;dihydrochloride

2-[2-[(2-Methylphenyl)methylamino]ethylamino]ethanol;dihydrochloride

Cat. No.: B4168662
M. Wt: 281.22 g/mol
InChI Key: OAROIYIXSIGQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(2-Methylphenyl)methylamino]ethylamino]ethanol;dihydrochloride is a chemical compound that belongs to the class of amines and alcohols. It is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2-Methylphenyl)methylamino]ethylamino]ethanol;dihydrochloride typically involves the reaction of 2-methylbenzylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.

    Catalyst: Acid catalysts such as hydrochloric acid are used to promote the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

    Reactant Purity: High-purity reactants to minimize impurities.

    Reaction Monitoring: Continuous monitoring of reaction parameters to optimize yield.

    Purification: Techniques like recrystallization and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(2-Methylphenyl)methylamino]ethylamino]ethanol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The amino groups can be reduced to form primary or secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation Products: Aldehydes or ketones.

    Reduction Products: Primary or secondary amines.

    Substitution Products: Various substituted amines or alcohols.

Scientific Research Applications

2-[2-[(2-Methylphenyl)methylamino]ethylamino]ethanol;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-[(2-Methylphenyl)methylamino]ethylamino]ethanol;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity by interacting with the active site.

    Receptor Interaction: Bind to specific receptors on cell surfaces, modulating cellular responses.

    Pathways Involved: Influence signaling pathways related to neurotransmission, cell growth, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-[(2-chlorobenzyl)amino]ethyl}amino)ethanol dihydrochloride
  • 2-({2-[(2-fluorobenzyl)amino]ethyl}amino)ethanol dihydrochloride
  • 2-({2-[(2-bromobenzyl)amino]ethyl}amino)ethanol dihydrochloride

Uniqueness

2-[2-[(2-Methylphenyl)methylamino]ethylamino]ethanol;dihydrochloride is unique due to the presence of the 2-methylbenzyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

2-[2-[(2-methylphenyl)methylamino]ethylamino]ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.2ClH/c1-11-4-2-3-5-12(11)10-14-7-6-13-8-9-15;;/h2-5,13-15H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAROIYIXSIGQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCNCCO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[(2-Methylphenyl)methylamino]ethylamino]ethanol;dihydrochloride
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